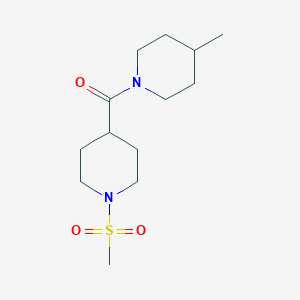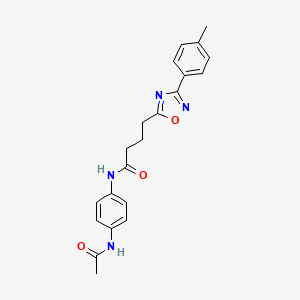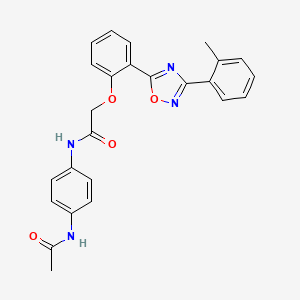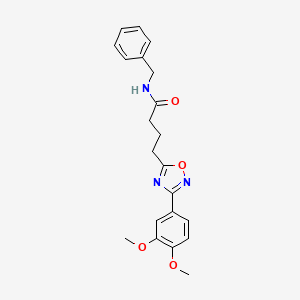
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide, also known as HMB, is a compound that has been widely studied in the field of biochemistry and pharmacology. It is an analog of the amino acid leucine and has been shown to have several potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide is not fully understood, but it is believed to work through several different pathways. It has been shown to activate the mTOR pathway, which plays a key role in protein synthesis and muscle growth. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to increase the activity of enzymes involved in the production of energy in cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, and may also improve endurance and exercise performance. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have antioxidant properties, which may help to protect against oxidative damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments is its ability to increase muscle mass and strength. This makes it a useful tool for studying the effects of exercise and physical activity on the body. However, there are also limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments. For example, its effects may be influenced by factors such as diet and exercise, which can make it difficult to control for these variables in experiments.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide may have applications in the field of sports nutrition, as it has been shown to increase muscle mass and strength. Further research is needed to fully understand the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide and its potential applications in these areas.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylbutyramide in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to yield a pure product.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been studied for its potential applications in several areas of scientific research. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-20(24)23(18-8-5-4-6-9-18)14-17-13-16-12-15(2)10-11-19(16)22-21(17)25/h4-6,8-13H,3,7,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYQRDDJHAYEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)




![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)

